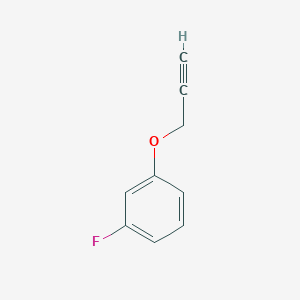
Tert-butyl 3-bromo-4-methylbenzoate
Overview
Description
Tert-butyl 3-bromo-4-methylbenzoate is a chemical compound with the CAS Number: 160952-57-8 . It has a molecular weight of 271.15 and its IUPAC name is tert-butyl 3-bromo-4-methylbenzoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-bromo-4-methylbenzoate is 1S/C12H15BrO2/c1-8-5-6-9 (7-10 (8)13)11 (14)15-12 (2,3)4/h5-7H,1-4H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 3-bromo-4-methylbenzoate is a liquid . It has a molecular weight of 271.15 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 3-bromo-4-methylbenzoate” is a chemical compound used in various chemical synthesis processes . Its unique structure makes it a valuable reagent in the creation of more complex molecules.
Precursor in Drug Synthesis
This compound can serve as a precursor in the synthesis of certain drugs . For example, it can undergo acetonization, Boc protection, and N-methoxy-N-methyl amidation, which are important steps in drug synthesis .
Synthesis of Biologically Active Compounds
“Tert-butyl 3-bromo-4-methylbenzoate” can be used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have potential applications in the field of medicinal chemistry.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . It’s important to avoid ingestion and inhalation of the compound . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used when handling the compound .
properties
IUPAC Name |
tert-butyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOLYFYFBRHPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476526 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-4-methylbenzoate | |
CAS RN |
160952-57-8 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)